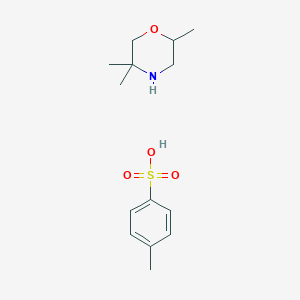
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H23NO4S and its molecular weight is 301.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H17NO3S
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its morpholine structure allows it to enhance membrane permeability and interact with proteins involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for the survival of certain pathogens or cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting as an antibiotic adjuvant.
Biological Activity Overview
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity :
- Studies have shown that compounds containing morpholine structures can enhance the effectiveness of antibiotics against multidrug-resistant (MDR) bacteria. For instance, similar morpholine derivatives have been tested for their ability to block efflux pumps in bacteria like Klebsiella aerogenes and Staphylococcus aureus .
- Anticancer Properties :
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of morpholine derivatives against MRSA strains. The results demonstrated that specific derivatives significantly reduced minimum inhibitory concentrations (MICs) when used in conjunction with standard antibiotics . This suggests that this compound could be effective in similar applications.
Case Study 2: Anticancer Activity
In another study focusing on bis-8-hydroxyquinoline derivatives, researchers found that morpholine-based compounds exhibited notable cytotoxic effects on KB3 cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Research Findings
Recent findings have focused on the synthesis and biological evaluation of morpholine-containing compounds. The following table summarizes key research findings related to the biological activity of similar compounds:
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;2,5,5-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-6-4-8-7(2,3)5-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBHDKQAYLJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













